molecular formula C23H15NO4 B7746913 2-[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetonitrile

2-[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetonitrile

Cat. No.: B7746913
M. Wt: 369.4 g/mol
InChI Key: XZAKQTRLECWOLI-UHFFFAOYSA-N
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Description

2-[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetonitrile is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name

2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO4/c24-12-13-26-19-10-11-20-21(14-19)27-15-22(23(20)25)28-18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-11,14-15H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAKQTRLECWOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-phenylphenol with 4-hydroxycoumarin in the presence of a suitable catalyst to form the intermediate 4-phenylphenoxy-4H-chromen-3-one. This intermediate is then reacted with chloroacetonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenylphenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylphenoxy derivatives.

Scientific Research Applications

2-[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as light-sensitive polymers.

Mechanism of Action

The mechanism of action of 2-[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetonitrile involves its interaction with specific molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. The phenylphenoxy group can enhance the compound’s binding affinity and specificity. The acetonitrile moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 4-Oxo-3-phenoxy-2-(tri-fluoromethyl)-4H-chromen-7-yl 2-(4-((di-fluoromethyl)thio)anilino)benzoate

Uniqueness

2-[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylphenoxy group and the acetonitrile moiety differentiates it from other chromen derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

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